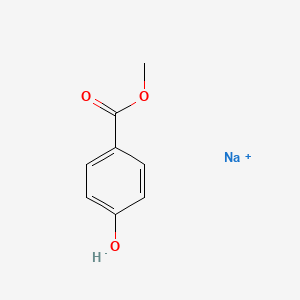

Sodium;methyl 4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8NaO3+ |

|---|---|

Molecular Weight |

175.14 g/mol |

IUPAC Name |

sodium;methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1 |

InChI Key |

PESXGULMKCKJCC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Methyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methyl 4-hydroxybenzoate (B8730719), the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum antimicrobial activity, coupled with its high water solubility and stability, makes it an effective agent against bacteria, yeasts, and molds.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of sodium methyl 4-hydroxybenzoate, detailed experimental methodologies for their determination, and an exploration of its antimicrobial mechanism of action.

Chemical and Physical Properties

Sodium methyl 4-hydroxybenzoate is a white, hygroscopic crystalline powder.[3] It is freely soluble in water, sparingly soluble in ethanol, and practically insoluble in methylene (B1212753) chloride.[4] The compound is stable under normal temperatures and pressures.[5] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NaO₃ | |

| Molar Mass | 174.13 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [3][8] |

| Melting Point | >125 °C | [3][6] |

| Boiling Point | 265.5 °C at 760 mmHg (for methylparaben) | |

| Density | 1.42 g/cm³ (at 20 °C) | [6] |

| Water Solubility | 418 g/L (at 20 °C) | [4] |

| pKa | 8.4 (at 20 °C) | [4] |

| pH | 9.5 - 10.5 (1 g/L in CO₂-free water) | |

| Flash Point | 116.4 °C (for methylparaben) | [9] |

| Storage Temperature | +15°C to +25°C | |

| CAS Number | 5026-62-0 | |

| EC Number | 225-714-1 |

Spectroscopic Data

Detailed spectroscopic data for sodium methyl 4-hydroxybenzoate is not consistently available in the public domain. However, data for the parent compound, methyl 4-hydroxybenzoate, provides a close reference.

-

Infrared (IR) Spectrum: The IR spectrum of methyl 4-hydroxybenzoate shows characteristic peaks corresponding to its functional groups. A product specification sheet indicates that the infrared spectrum of sodium methyl 4-hydroxybenzoate conforms to standards.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra for methyl-4-hydroxybenzoate sulfate (B86663) are available in the Human Metabolome Database.[10] For sodium 4-hydroxybenzoate, ¹H and ¹³C NMR spectra are available on ChemicalBook.[11][12]

-

UV-Vis Spectroscopy: The NIST WebBook provides the UV/Visible spectrum for methylparaben.[13]

Experimental Protocols

Synthesis of Sodium Methyl 4-Hydroxybenzoate

A common method for the synthesis of sodium methyl 4-hydroxybenzoate involves the neutralization of methyl 4-hydroxybenzoate with sodium hydroxide (B78521).[1][14]

Workflow for Synthesis:

Caption: Workflow for the synthesis of sodium methyl 4-hydroxybenzoate.

Detailed Protocol:

-

Suspend a known quantity of methyl 4-hydroxybenzoate in deionized water.[1]

-

At a controlled temperature (e.g., 20°C), slowly add a stoichiometric amount of sodium hydroxide solution (e.g., 1.05 times the molar amount of methylparaben) with stirring.[1][14]

-

Monitor the pH and add the final portion of the sodium hydroxide solution slowly to avoid exceeding a pH of 12.1.[1]

-

Allow the resulting solution to stand to facilitate crystallization.[14]

-

Separate the crystals from the solution via centrifugal filtration.[14]

-

Dry the collected crystals under vacuum to obtain the final product.[14]

Determination of Melting Point (Capillary Method - adapted from ASTM E324)

The melting point of a crystalline solid is a key indicator of its purity.

Experimental Workflow:

Caption: Workflow for melting point determination.

Detailed Protocol:

-

Introduce a small amount of the crystalline sodium methyl 4-hydroxybenzoate into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observe the sample and record the temperature at which the substance first begins to melt (the initial melting point) and the temperature at which the last solid particle disappears (the final melting point). The range between these two temperatures is the melting range.

Determination of pKa by High-Performance Liquid Chromatography (HPLC)

The pKa value is crucial for understanding the ionization state of the compound at different pH levels.

Experimental Workflow:

Caption: Workflow for pKa determination by HPLC.

Detailed Protocol:

-

Prepare a series of buffered mobile phases with a range of known pH values.

-

Equilibrate a reverse-phase HPLC column (e.g., C18) with the initial mobile phase.

-

Inject a solution of sodium methyl 4-hydroxybenzoate and record the chromatogram to determine the retention time.

-

Repeat the injection for each mobile phase of different pH.

-

Calculate the retention factor (k) for each pH.

-

Plot the retention factor (k) as a function of the mobile phase pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

Antimicrobial Mechanism of Action

The antimicrobial efficacy of parabens, including sodium methyl 4-hydroxybenzoate, is attributed to a multi-targeted mechanism that disrupts essential cellular processes in microorganisms.

Signaling Pathway of Antimicrobial Action:

Caption: Multi-targeted antimicrobial mechanism of parabens.

-

Disruption of Microbial Cell Membrane: Parabens can integrate into the phospholipid bilayer of the microbial cell membrane, altering its fluidity and increasing its permeability.[4][15] This leads to the leakage of essential intracellular components, such as ions (e.g., potassium) and ATP, and disrupts the proton motive force, which is critical for cellular energy production.[16] Some studies suggest that parabens may also interact with and activate mechanosensitive channels in bacteria like E. coli, further contributing to osmotic instability.[17]

-

Inhibition of Cellular Enzymes: Parabens have been shown to inhibit various key enzymes essential for microbial metabolism. This includes enzymes involved in glycolysis and energy production, such as those in the phosphotransferase system (PTS) for sugar uptake and F-ATPase.[18]

-

Interference with Nucleic Acid Synthesis: There is evidence to suggest that parabens can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication and growth. The precise molecular targets within these pathways are still under investigation.

Conclusion

Sodium methyl 4-hydroxybenzoate is a well-characterized compound with established chemical and physical properties that make it a highly effective preservative. Its multifaceted antimicrobial mechanism, targeting the cell membrane, essential enzymes, and nucleic acid synthesis, provides broad-spectrum protection. The experimental protocols outlined in this guide offer standardized approaches for the verification of its key properties, ensuring its appropriate and effective use in research and product development. Further research into the specific molecular interactions underlying its antimicrobial activity will continue to enhance our understanding and application of this important compound.

References

- 1. Sodium methylparaben synthesis - chemicalbook [chemicalbook.com]

- 2. microchemlab.com [microchemlab.com]

- 3. Methylparaben Sodium | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sodium methylparaben - Wikipedia [en.wikipedia.org]

- 6. Item - Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. - Public Library of Science - Figshare [plos.figshare.com]

- 7. 235145000 [thermofisher.com]

- 8. METHYL 4-HYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Sodium 4-hydroxybenzoate (114-63-6) 1H NMR spectrum [chemicalbook.com]

- 11. Sodium 4-hydroxybenzoate (114-63-6) 13C NMR [m.chemicalbook.com]

- 12. Methylparaben [webbook.nist.gov]

- 13. CN104725234A - Preparation method of sodium methylparaben - Google Patents [patents.google.com]

- 14. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Propyl paraben induces potassium efflux in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of parabens on the mechanosensitive channels of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Irreversible paraben inhibition of glycolysis by Streptococcus mutans GS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

"physical characteristics of sodium methylparaben"

An In-depth Technical Guide to the Physical Characteristics of Sodium Methylparaben

Introduction

Sodium methylparaben (sodium methyl para-hydroxybenzoate) is the sodium salt of methylparaben, a member of the paraben family. It is an organic compound with the chemical formula Na(CH₃(C₆H₄COO)O).[1] Widely utilized as an antimicrobial preservative, it is effective against a broad spectrum of bacteria, yeasts, and molds. Its application spans the pharmaceutical, cosmetic, and food industries, where it serves to extend the shelf life of products by preventing microbial contamination. The sodium salt form of methylparaben offers enhanced solubility in water compared to its ester counterpart, making it particularly suitable for aqueous formulations.[2][3] This guide provides a detailed overview of the core physical and chemical characteristics of sodium methylparaben, complete with experimental protocols and structured data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of sodium methylparaben are summarized in the tables below. These parameters are critical for formulation development, stability testing, and quality control.

General Properties

| Property | Value | Reference |

| IUPAC Name | sodium;4-methoxycarbonylphenolate | [3] |

| Synonyms | Sodium methyl p-hydroxybenzoate, E219, Methylparaben sodium salt | |

| CAS Number | 5026-62-0 | |

| EC Number | 225-714-1 | |

| Chemical Formula | C₈H₇NaO₃ | [1] |

| Molecular Weight | 174.131 g/mol | [1] |

| Appearance | White or almost white, odorless, hygroscopic crystalline powder | [4][5] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Melting Point | >125 °C | [6] | |

| 125 °C to 128 °C | For the precipitate formed after acidification | [4] | |

| Boiling Point | 265.5 °C | at 760 mmHg | [3][7] |

| Density | 1.42 g/cm³ | at 20 °C | [2] |

| pKa | 8.4 | at 20 °C | [2] |

| pH | 9.5 - 10.5 | 1g/l in H₂O | [3][6] |

| 9.7 - 10.3 | 0.1% solution in CO₂-free water | [4] | |

| Water Solubility | 418 g/L | at 20 °C | [6] |

Solubility Profile

Sodium methylparaben's solubility is a key characteristic, particularly its high solubility in water, which facilitates its incorporation into a wide range of product formulations.

| Solvent | Solubility | Reference |

| Water | Freely soluble | [8] |

| Ethanol (96%) | Sparingly soluble | [8] |

| Methylene (B1212753) Chloride | Practically insoluble | [8] |

| Fixed Oils | Insoluble |

Stability and Storage

Stability:

-

Sodium methylparaben is stable under ordinary conditions of use and storage.

-

Aqueous solutions are stable over a wide pH range (3.0-11.0), though they are not stable long-term at the alkaline end of this range.

-

The recommended maximum handling temperature is 80°C.

-

It is hygroscopic, meaning it can absorb moisture from the atmosphere.

Incompatibilities:

-

It is incompatible with strong oxidizing agents and highly alkaline or acidic materials.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from light and moisture.[9] Recommended storage temperature is between +15°C and +25°C.[2][6]

Experimental Protocols

Detailed methodologies for determining key physical characteristics are essential for reproducible research and quality assessment.

Melting Point Determination (as per Pharmacopeial Method)

This protocol describes the determination of the melting point for the methylparaben precipitate derived from its sodium salt, a standard identification test.[4][10]

Principle: The sodium salt is converted to its less soluble acid form (methylparaben) by acidification. The resulting precipitate is isolated, dried, and its melting range is determined using a capillary melting point apparatus. A sharp melting range is indicative of high purity.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Hydrochloric acid (5 M)

-

Litmus (B1172312) paper or pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

-

Deionized water

Procedure:

-

Precipitation: Prepare a 10% (w/v) aqueous solution of sodium methylparaben. Acidify this solution with hydrochloric acid until the solution is acidic, as confirmed by litmus paper.[4] A white precipitate of methylparaben will form.

-

Isolation and Washing: Filter the precipitate from the solution. Wash the collected precipitate thoroughly with cold deionized water to remove any remaining salts.[4]

-

Drying: Dry the washed precipitate at 80°C for two hours.[4]

-

Sample Preparation: Finely powder the dry precipitate. Pack a small amount (2-3 mm height) into a glass capillary tube by tapping the sealed end on a hard surface.[11]

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the apparatus rapidly to about 10-20°C below the expected melting point (125°C), then reduce the heating rate to approximately 1-2°C per minute.[10][11]

-

Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The range T₁ to T₂ is the melting range.

The following diagram illustrates the workflow for this protocol.

Caption: Workflow for Melting Point Determination.

Solubility Determination Protocol (Qualitative)

Principle: This protocol provides a qualitative assessment of solubility by observing the dissolution of a specified amount of solute in a given volume of solvent at a controlled temperature.

Apparatus and Reagents:

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Water bath (optional, for temperature control)

-

Sodium Methylparaben

-

Solvents (e.g., water, ethanol, methylene chloride)

Procedure:

-

Preparation: Add a pre-weighed amount of sodium methylparaben (e.g., 100 mg) to a test tube.

-

Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 60 seconds).

-

Observation: Visually inspect the solution for any undissolved particles. If the solid dissolves completely, it is considered "soluble" under these conditions. If not, the degree of solubility can be further classified (e.g., "sparingly soluble," "practically insoluble").

-

Temperature Control: For more precise measurements, conduct the procedure at a controlled temperature, such as 20°C or 25°C, using a water bath.

pKa Determination Overview

The pKa is a measure of the acid strength of a compound. For sodium methylparaben, the relevant pKa corresponds to the dissociation of the phenolic proton of its parent compound, methylparaben.[12]

Principle: Potentiometric titration is a common method for pKa determination. A solution of the substance is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where the concentrations of the acid and its conjugate base are equal.

Logical Relationship for pKa: The pKa value is intrinsically linked to the pH-dependent stability and antimicrobial efficacy of the preservative.

Caption: pH-dependent speciation of methylparaben.

References

- 1. Sodium methylparaben - Wikipedia [en.wikipedia.org]

- 2. Sodium methylparaben | 5026-62-0 [chemicalbook.com]

- 3. Sodium Methylparaben - Descrizione [tiiips.com]

- 4. Methylparaben Sodium | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acme-hardesty.com [acme-hardesty.com]

- 6. Sodium methylparaben CAS#: 5026-62-0 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Sodium methyl paraben, Sodium methylparaben BP Ph Eur USP Manufacturer [mubychem.com]

- 9. Page loading... [guidechem.com]

- 10. Method of Analysis for Sodium Methyl Parabean | Pharmaguideline [pharmaguideline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Methyl 4-Hydroxybenzoate Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl 4-hydroxybenzoate (B8730719) sodium salt, a widely used preservative in the pharmaceutical, cosmetic, and food industries. This document details the chemical reactions involved, experimental protocols for both laboratory and industrial scales, and a comprehensive summary of the physicochemical properties of the key compounds. Furthermore, it elucidates the antimicrobial mechanism of action of parabens, the class of compounds to which methyl 4-hydroxybenzoate belongs.

Introduction

Methyl 4-hydroxybenzoate, a methyl ester of p-hydroxybenzoic acid, is a member of the paraben family. While effective as an antimicrobial agent, its low solubility in water can be a limitation in certain formulations. The conversion to its sodium salt significantly enhances its water solubility, broadening its applicability. This guide will cover the two primary stages of its synthesis: the esterification of p-hydroxybenzoic acid to form methyl 4-hydroxybenzoate and the subsequent neutralization to yield the desired sodium salt.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final product is crucial for successful synthesis and formulation. The following tables summarize key quantitative data for p-hydroxybenzoic acid, methyl 4-hydroxybenzoate, and methyl 4-hydroxybenzoate sodium salt.

Table 1: Physical and Chemical Properties of Compounds

| Property | p-Hydroxybenzoic Acid | Methyl 4-Hydroxybenzoate | Methyl 4-Hydroxybenzoate Sodium Salt |

| CAS Number | 99-96-7 | 99-76-3 | 5026-62-0 |

| Molecular Formula | C₇H₆O₃ | C₈H₈O₃ | C₈H₇NaO₃ |

| Molecular Weight | 138.12 g/mol | 152.15 g/mol | 174.13 g/mol |

| Appearance | White crystalline powder | Colorless crystals or white crystalline powder | White or off-white crystalline powder |

| Melting Point | 213-217 °C | 125-128 °C[1] | >125 °C[2] |

| Boiling Point | Decomposes | 270-280 °C | 265.5 °C at 760 mmHg[2] |

| pH | - | 5.72 (1.88 g/L in H₂O at 20 °C) | 9.7-10.3 (1 g/L in H₂O)[3] |

Table 2: Solubility Data

| Solvent | p-Hydroxybenzoic Acid | Methyl 4-Hydroxybenzoate | Methyl 4-Hydroxybenzoate Sodium Salt |

| Water | Slightly soluble | Slightly soluble | Freely soluble[2][3][4] |

| Ethanol | Freely soluble | Freely soluble | Sparingly soluble[2][3][4] |

| Methanol | Freely soluble | Freely soluble | - |

| Ether | Soluble | Soluble | Practically insoluble |

| Methylene Chloride | - | - | Practically insoluble[2][3][4] |

Table 3: Spectroscopic Data for Methyl 4-Hydroxybenzoate

| Technique | Key Data Points |

| ¹H NMR (Methanol-d₄) | δ 7.86 (d, 2H), 6.82 (d, 2H), 3.84 (s, 3H)[5] |

| ¹³C NMR (Methanol-d₄) | δ 168.7, 163.6, 132.8, 122.2, 116.2, 52.3[5] |

| FTIR (KBr) | Major peaks at approximately 3350 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O, ester), 1605, 1510 cm⁻¹ (C=C, aromatic), 1280 cm⁻¹ (C-O, ester) |

| Mass Spectrum (EI) | m/z 152 (M⁺), 121, 93, 65 |

Synthesis Workflow

The overall synthesis of methyl 4-hydroxybenzoate sodium salt is a two-step process. The first step involves the Fischer esterification of p-hydroxybenzoic acid with methanol, typically catalyzed by a strong acid. The resulting methyl 4-hydroxybenzoate is then neutralized with a base, such as sodium hydroxide, to produce the final sodium salt.

References

An In-depth Technical Guide on the Core Mechanism of Action of Parabens in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parabens, a group of alkyl esters of p-hydroxybenzoic acid, have been extensively utilized as antimicrobial preservatives in pharmaceutical, cosmetic, and food products for nearly a century. Their broad-spectrum efficacy, chemical stability, and low cost have contributed to their widespread use. This technical guide provides a comprehensive examination of the core mechanisms by which parabens exert their antimicrobial effects. It delves into the molecular interactions with microbial cell structures and key metabolic processes, presents quantitative data on their activity, details relevant experimental protocols, and provides visual representations of the underlying pathways and workflows. The primary modes of action discussed are the disruption of microbial cell membrane integrity, leading to the dissipation of the proton motive force, and the inhibition of essential biosynthetic pathways, including DNA, RNA, and protein synthesis.

Core Mechanisms of Antimicrobial Action

The antimicrobial activity of parabens is not attributed to a single, specific target but rather to a multi-pronged assault on the microbial cell. The primary mechanisms can be broadly categorized into two main areas: disruption of the cell membrane and inhibition of intracellular biosynthesis and enzymatic activity. The lipophilic nature of parabens is a key determinant of their efficacy, with antimicrobial potency generally increasing with the length of the alkyl chain (butylparaben > propylparaben (B1679720) > ethylparaben (B1671687) > methylparaben).[1] This increased lipophilicity facilitates their partitioning into the microbial cell membrane.

Disruption of Microbial Cell Membrane Integrity

A primary and well-documented mechanism of paraben action is the disruption of the structural and functional integrity of the microbial cell membrane.[2][3][4] This disruption occurs through several interrelated processes:

-

Alteration of Membrane Fluidity and Permeability: Parabens intercalate into the phospholipid bilayer of the cell membrane, disrupting the packing of the lipid molecules. This leads to an increase in membrane fluidity and permeability, compromising its function as a selective barrier. The consequence is the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and small metabolites, which is detrimental to cell survival.[5]

-

Dissipation of the Proton Motive Force (PMF): The microbial cell membrane maintains a critical electrochemical gradient, known as the proton motive force (PMF), which is essential for vital cellular functions including ATP synthesis, active transport of nutrients, and flagellar motility. By increasing the permeability of the membrane to protons (H+), parabens dissipate this gradient, effectively de-energizing the cell and inhibiting these essential processes.

-

Interaction with Membrane Proteins: Parabens can interfere with the function of integral membrane proteins, such as transporters and enzymes involved in cellular respiration. This can occur indirectly by altering the lipid environment surrounding these proteins or through direct binding interactions. One specific example is the activation of mechanosensitive channels in E. coli, which can lead to the uncontrolled flux of solutes and upset the osmotic balance of the cell.[6]

Inhibition of Intracellular Biosynthesis and Enzymatic Activity

In addition to their effects on the cell membrane, parabens can also penetrate the microbial cell and interfere with critical intracellular processes:

-

Inhibition of DNA and RNA Synthesis: Studies have demonstrated that parabens can inhibit the synthesis of both DNA and RNA in bacteria such as Escherichia coli and Bacillus subtilis.[1][7] The precise mechanism of this inhibition is not fully elucidated but may involve the inhibition of key enzymes involved in nucleotide metabolism or polymerase activity.

-

Inhibition of Protein Synthesis: Protein synthesis has also been identified as a target of paraben activity. This inhibition could result from the disruption of ribosome function or interference with the enzymatic steps of translation.[7]

-

Inhibition of Key Enzymes: Parabens have been shown to inhibit the activity of essential microbial enzymes. Notably, enzymes such as ATPases and phosphotransferases, which are crucial for energy metabolism and nutrient uptake, have been identified as targets.[8]

Interference with Signaling Pathways

Emerging evidence suggests that parabens may also interfere with bacterial signaling pathways, such as quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[9][10][11] While the precise mechanisms are still under investigation, it is hypothesized that parabens may disrupt QS by interfering with the synthesis, release, or reception of signaling molecules like acyl-homoserine lactones (AHLs) in Gram-negative bacteria.[12][13][14][15]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of parabens is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. MIC values are influenced by the specific paraben, the target microorganism, and the experimental conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of Parabens against Common Bacteria

| Microorganism | Methylparaben (µg/mL) | Ethylparaben (µg/mL) | Propylparaben (µg/mL) | Butylparaben (µg/mL) |

| Escherichia coli | 1000 - 4000 | 500 - 2000 | 250 - 1000 | 125 - 500 |

| Pseudomonas aeruginosa | >4000 | 2000 - >4000 | 1000 - 4000 | 500 - 2000 |

| Staphylococcus aureus | 1000 - 8000 | 500 - 4000 | 250 - 2000 | 125 - 1000 |

| Bacillus subtilis | 500 - 2000 | 250 - 1000 | 125 - 500 | 62.5 - 250 |

Note: MIC values are compiled from various sources and can exhibit variability based on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentrations (MICs) of Parabens against Common Fungi

| Microorganism | Methylparaben (µg/mL) | Ethylparaben (µg/mL) | Propylparaben (µg/mL) | Butylparaben (µg/mL) |

| Candida albicans | 1000 - 4000 | 500 - 2000 | 250 - 1000 | 125 - 500 |

| Aspergillus niger | 500 - 2000 | 250 - 1000 | 125 - 500 | 62.5 - 250 |

Note: Parabens are generally more effective against fungi than bacteria. MIC values are compiled from various sources and can exhibit variability.[16][17][18][19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized method for determining the MIC of an antimicrobial agent.[20]

Protocol:

-

Preparation of Paraben Stock Solution: Prepare a concentrated stock solution of the desired paraben in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and sterilize by filtration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the paraben stock solution in a sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without paraben) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the paraben at which no visible growth (turbidity) of the microorganism is observed.

Measurement of Potassium Efflux from Bacterial Cells

This protocol assesses membrane damage by measuring the leakage of intracellular potassium ions.

Protocol:

-

Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a low-potassium buffer (e.g., Tris-HCl). Resuspend the cells in the same buffer to a high density.

-

Electrode Calibration: Calibrate a potassium-selective electrode using a series of standard potassium chloride solutions.

-

Potassium Efflux Measurement: Place the bacterial suspension in a stirred vessel at a constant temperature. Immerse the calibrated potassium-selective electrode and a reference electrode into the suspension and allow the baseline reading to stabilize.

-

Addition of Paraben: Add a specific concentration of the paraben to the bacterial suspension.

-

Data Recording: Continuously record the potential (in millivolts) or the potassium concentration over time. An increase in the extracellular potassium concentration indicates membrane damage.

-

Determination of Total Potassium: At the end of the experiment, lyse the bacterial cells (e.g., by adding a detergent like Triton X-100) to release the total intracellular potassium and obtain a maximal reading.

Conclusion

The antimicrobial action of parabens is a complex and multifaceted process that involves the disruption of the microbial cell membrane, leading to increased permeability and dissipation of the proton motive force, as well as the inhibition of critical intracellular processes such as DNA, RNA, and protein synthesis, and the inactivation of key enzymes. The efficacy of parabens is directly related to their chemical structure, with longer alkyl chains exhibiting greater antimicrobial activity. A thorough understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is essential for the informed and effective use of parabens as preservatives in various applications within the pharmaceutical and biotechnology industries. Further research into their effects on microbial signaling pathways may reveal additional facets of their antimicrobial activity and inform the development of novel preservation strategies.

References

- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]

- 3. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Propyl paraben induces potassium efflux in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of parabens on the mechanosensitive channels of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of parabens on DNA, RNA and protein synthesis in Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 12. Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]

- 16. cibtech.org [cibtech.org]

- 17. In vitro analyses of the effects of heparin and parabens on Candida albicans biofilms and planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONMENTAL ISOLATES IN VITRO | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Spectrum of Sodium Methylparaben

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the antimicrobial properties of sodium methylparaben, a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. Sodium methylparaben (the sodium salt of methyl 4-hydroxybenzoate) is favored for its high solubility in cold water, which facilitates its incorporation into aqueous formulations.[1][2] The antimicrobial activity is attributed to the methylparaben molecule itself, which exerts a broad spectrum of activity against a wide range of microorganisms.[2][3]

Antimicrobial Spectrum and Efficacy

Sodium methylparaben demonstrates a broad-spectrum antimicrobial effect, inhibiting the growth of bacteria, yeast, and molds.[1][2][4] Its efficacy is particularly pronounced against Gram-positive bacteria, yeasts, and molds.[5] While generally effective, the antimicrobial potency of parabens increases with the length of their alkyl chain; however, this also corresponds to a decrease in water solubility.[6][7] Consequently, methylparaben, with its shorter chain, offers superior water solubility and is considered more effective against certain Gram-negative bacteria compared to longer-chain parabens like propylparaben.[5][8]

The preservative action is concentration-dependent, with typical effective concentrations ranging from 0.01% to 0.3%.[1][5] The antimicrobial activity is optimal in acidic to neutral conditions (pH 4-8) and tends to decrease as the pH becomes more alkaline.[5][9] To achieve a more robust and comprehensive preservative system, methylparaben is frequently used in synergistic combinations with other parabens, such as propylparaben.[5][7][10]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of parabens like methylparaben is multifaceted and not attributed to a single pathway. The primary mode of action involves the disruption of microbial cell membrane integrity.[5][8] This disruption alters membrane potential and interferes with crucial membrane transport processes.[6][11]

Furthermore, parabens can penetrate the microbial cell and interfere with key enzymatic functions and inhibit the synthesis of DNA and RNA.[5][8] This collective assault on the cell's structural integrity and metabolic functions ultimately leads to the inhibition of growth (a biostatic effect) or cell death (a biocidal effect), depending on the concentration and microorganism.[5][7]

Caption: Proposed mechanism of antimicrobial action for methylparaben.

Quantitative Antimicrobial Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize MIC data for methylparaben against common bacterial and fungal species, compiled from various sources. It is important to note that these values can vary depending on the specific strain, testing methodology, and pH of the medium.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben against Bacteria

| Microorganism | Gram Stain | MIC (%) | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.1% | >16,000 |

| Bacillus subtilis | Positive | 0.1% | - |

| Bacillus cereus | Positive | 0.2% | - |

| Escherichia coli | Negative | 0.1% | 500 - >16,000 |

| Pseudomonas aeruginosa | Negative | 0.2% | >16,000 |

Source: Data compiled from multiple sources.[8][12]

Table 2: Minimum Inhibitory Concentration (MIC) of Methylparaben against Fungi

| Microorganism | Type | MIC (%) |

| Candida albicans | Yeast | 0.05% - 0.1% |

| Saccharomyces cerevisiae | Yeast | 0.1% |

| Aspergillus brasiliensis (niger) | Mold | 0.05% - 0.1% |

| Penicillium digitatum | Mold | 0.05% |

Source: Data compiled from multiple sources.[12]

A study also reported an MIC range for methylparaben of 0.25 - 0.50 mg/mL against four bacterial isolates, with a corresponding Minimum Bactericidal Concentration (MBC) range of 0.50 – 1.00 mg/mL.[13]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of preservatives like sodium methylparaben. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC).

4.1 Protocol for Broth Microdilution MIC Assay

-

Preparation of Preservative Stock: Prepare a concentrated stock solution of sodium methylparaben in a suitable solvent (e.g., sterile deionized water).[10]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the methylparaben stock solution with a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). This creates a range of decreasing preservative concentrations across the wells.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland turbidity standard.[10]

-

Inoculation: Inoculate each well of the microtiter plate (including a positive growth control well with no preservative) with the prepared microbial suspension.[10] The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates under appropriate conditions. For most bacteria, this is 35-37°C for 18-24 hours.[10] For fungi, incubation is typically at 20-25°C for 48-72 hours.[10]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of methylparaben in which there is no visible growth.[8][10]

4.2 Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC test is an extension of the MIC test to determine the lowest concentration that kills a microorganism.

-

Subculturing: Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.[8]

-

Plating: Spread the aliquot onto a fresh agar (B569324) plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain any preservative.[8]

-

Incubation: Incubate the agar plates under the same conditions used for the MIC test.

-

MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.[8][13]

Caption: Standard workflow for antimicrobial susceptibility testing.

Conclusion

Sodium methylparaben is a versatile and effective broad-spectrum antimicrobial preservative. Its high water solubility, established safety profile at typical use concentrations, and efficacy against a range of bacteria and fungi underscore its continued importance in the formulation of pharmaceuticals, cosmetics, and personal care products.[1][2] Its primary mechanism involves the disruption of cell membranes and key metabolic processes. While effective alone, especially against fungi and Gram-positive bacteria, its performance can be enhanced through synergistic combinations with other preservatives, ensuring robust protection against microbial contamination.

References

- 1. nbinno.com [nbinno.com]

- 2. acme-hardesty.com [acme-hardesty.com]

- 3. nbinno.com [nbinno.com]

- 4. SODIUM METHYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 5. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Methylparaben | Methyl-p-hydroxybenzoate | Cosmetic Ingredients Guide [ci.guide]

- 10. cibtech.org [cibtech.org]

- 11. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]

- 12. ueno-fc.co.jp [ueno-fc.co.jp]

- 13. wisdomlib.org [wisdomlib.org]

Solubility of Sodium Methyl 4-Hydroxybenzoate in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methyl 4-hydroxybenzoate (B8730719), the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad antimicrobial spectrum and enhanced water solubility compared to its ester precursor. While its aqueous solubility is well-documented, understanding its solubility characteristics in organic solvents, particularly ethanol (B145695), is crucial for the formulation of non-aqueous and hydro-alcoholic solutions, topical preparations, and for various stages of drug manufacturing and purification processes. This technical guide provides a comprehensive overview of the available solubility information for sodium methyl 4-hydroxybenzoate in ethanol, alongside a detailed experimental protocol for its determination.

Data Presentation: Solubility of Sodium Methyl 4-Hydroxybenzoate in Ethanol

Despite a thorough review of scientific literature, patents, and chemical databases, specific quantitative solubility data for sodium methyl 4-hydroxybenzoate in ethanol at various temperatures remains largely unpublished. The available information is qualitative in nature.

Table 1: Qualitative Solubility of Sodium Methyl 4-Hydroxybenzoate in Ethanol

| Solvent | Qualitative Solubility Description | Citations |

| Ethanol (96 per cent) | Sparingly soluble | [1][2][3][4] |

| Ethanol | Slightly soluble |

For comparative purposes, the solubility of the non-salt form, methyl 4-hydroxybenzoate (methylparaben), in ethanol is well-documented and presented below. It is important to note that the presence of the sodium salt significantly alters the physicochemical properties, and therefore, these values are for reference only and not directly indicative of the solubility of the sodium salt.

Table 2: Quantitative Solubility of Methyl 4-Hydroxybenzoate (Methylparaben) in Ethanol

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Ethanol | 25 | ~40 |

Note: The value is derived from the description "One gram dissolves in 2.5 ml of ethanol".

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of sodium methyl 4-hydroxybenzoate in ethanol. This protocol is based on the widely accepted isothermal equilibrium method.

1. Materials and Apparatus

-

Solute: Sodium Methyl 4-Hydroxybenzoate (high purity grade)

-

Solvent: Anhydrous Ethanol (ACS grade or higher)

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Calibrated thermometer (±0.1 °C)

-

Screw-capped glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of sodium methyl 4-hydroxybenzoate to a series of screw-capped vials each containing a known volume of ethanol. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 30 °C, 35 °C, 40 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium (typically 24-72 hours).

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours within the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

-

Record the exact weight of the collected filtrate.

-

Dilute the filtrate with a known volume of ethanol to a concentration within the linear range of the analytical method.

-

Analyze the concentration of sodium methyl 4-hydroxybenzoate in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

-

Quantification:

-

Prepare a calibration curve of known concentrations of sodium methyl 4-hydroxybenzoate in ethanol.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units such as g/100 mL, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Sodium Methylparaben: A Comprehensive Technical Safety Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Sodium methylparaben (CAS No. 5026-62-0) is the sodium salt of methylparaben and a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.[1][2][3] Its high solubility in cold water makes it a versatile preservative, particularly in aqueous formulations.[4] This technical guide provides a comprehensive overview of the material safety data for sodium methylparaben, including its chemical and physical properties, toxicological profile, and standardized experimental safety testing protocols.

Chemical and Physical Properties

Sodium methylparaben is a white, odorless, crystalline powder.[4] It is hygroscopic, meaning it can absorb moisture from the atmosphere. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇NaO₃ | [2][3][5] |

| Molecular Weight | 174.13 g/mol | [5][6] |

| Appearance | White crystalline powder | [3][4][5] |

| Odor | Odorless | [4][5] |

| Solubility | Freely soluble in water | [4] |

| pH (0.1% aqueous solution) | 9.5 - 10.5 | [5] |

| Melting Point | Decomposes around 125-128°C | |

| Flash Point | 116.4°C | [7] |

| Auto-ignition Temperature | > 404°C | [7] |

Toxicological Profile

Sodium methylparaben is considered to be of low acute toxicity.[8] However, it is classified as a skin irritant and can cause serious eye damage.[7][9] The primary hazards are associated with direct contact with the pure substance. The following table summarizes the available toxicological data.

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 2000 mg/kg | Rat | [10] |

| Acute Dermal Toxicity (LD50) | 1200 mg/kg | Mouse | [10] |

| Intraperitoneal Toxicity (LD50) | 760 mg/kg | Mouse | [11] |

| Intravenous Toxicity (LD50) | 170 mg/kg | Mouse | [11] |

| Skin Irritation | Causes skin irritation (Category 2) | N/A | [7][9] |

| Eye Irritation | Causes serious eye damage (Category 1) | N/A | [7][9] |

| Carcinogenicity | Not classified as a carcinogen | N/A | [9] |

| Mutagenicity | Not classified as a mutagen | N/A | [9] |

| Reproductive Toxicity | Not classified for reproductive toxicity | N/A | [9] |

Experimental Protocols

The following are summaries of the standardized OECD guidelines for testing the key toxicological endpoints of chemical substances like sodium methylparaben.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.[12]

-

Principle: The test substance is administered orally to a group of animals of a single-sex (typically female rats) in a stepwise procedure using fixed doses (5, 50, 300, and 2000 mg/kg). The goal is to identify a dose that produces clear signs of toxicity without mortality.[12]

-

Procedure:

-

Animals are fasted prior to dosing.[13]

-

The substance is administered in a single dose via gavage.[12]

-

A total of five animals are typically used for each dose level.[12]

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[14]

-

Body weight is recorded weekly.[12]

-

A gross necropsy is performed on all animals at the end of the study.[12]

-

-

Endpoint: The test allows for the classification of the substance for acute toxicity according to the Globally Harmonised System (GHS).[12]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify substances that are irritant to the skin.[1]

-

Principle: The test utilizes a reconstructed human epidermis (RhE) model that mimics the properties of human skin. The test substance is applied to the surface of the RhE tissue, and cell viability is measured to determine the level of irritation.[1][15]

-

Procedure:

-

A fixed dose of the test substance is applied to the surface of the RhE model.[16]

-

After a defined exposure period, the substance is rinsed off, and the tissue is incubated.[16]

-

Cell viability is assessed by measuring the enzymatic conversion of MTT to a colored formazan (B1609692) salt, which is then quantified.[1][15]

-

-

Endpoint: A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is a skin irritant (GHS Category 2).[15][16]

Eye Irritation - OECD Test Guideline 496 (In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage)

This in vitro test is used to identify chemicals that can cause serious eye damage (GHS Category 1) and those that do not require classification for eye irritation.[17]

-

Principle: The test is based on the principle that the ability of a chemical to cause eye irritation is related to its potential to denature and damage corneal proteins. The Ocular Irritection® assay mimics this by using a macromolecular reagent.[17]

-

Procedure: The test substance is applied to a protein matrix, and the resulting changes in the macromolecules are measured.[17]

-

Endpoint: The extent of protein denaturation allows for the classification of the substance as causing serious eye damage (GHS Category 1) or as not requiring classification for eye irritation.[17] This method is recommended as an initial step in a top-down or bottom-up testing strategy.[17]

Visualizations

Chemical Structure of Sodium Methylparaben

Caption: Chemical structure of sodium methylparaben.

Spill Response Workflow

Caption: Workflow for handling a sodium methylparaben spill.

Simplified Antimicrobial Mechanism of Action

Caption: Postulated antimicrobial action of sodium methylparaben.

Conclusion

Sodium methylparaben is an effective and widely used preservative with a well-characterized safety profile. While it has low acute toxicity, it is important to handle the pure substance with care to avoid skin and eye irritation. The information and standardized protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the safe handling and evaluation of sodium methylparaben. For more detailed information, it is always recommended to consult the most recent and complete Material Safety Data Sheet from the supplier.

References

- 1. oecd.org [oecd.org]

- 2. Sodium methylparaben - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Sodium Methylparaben - Descrizione [tiiips.com]

- 5. foodsweeteners.com [foodsweeteners.com]

- 6. Methylparaben Sodium | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. drugs.com [drugs.com]

- 9. acme-hardesty.com [acme-hardesty.com]

- 10. acme-hardesty.com [acme-hardesty.com]

- 11. sodium methyl paraben, 5026-62-0 [thegoodscentscompany.com]

- 12. oecd.org [oecd.org]

- 13. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. x-cellr8.com [x-cellr8.com]

- 16. mbresearch.com [mbresearch.com]

- 17. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

A Comprehensive Toxicological Profile of Methylparaben

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben (methyl p-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its effective antimicrobial properties. Its extensive use has led to thorough toxicological evaluation to ascertain its safety for human health. This technical guide provides a detailed overview of the toxicological studies of methylparaben, presenting quantitative data, in-depth experimental protocols, and visualizations of key biological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Methylparaben is readily absorbed through the gastrointestinal tract and skin.[1][2] Following absorption, it is rapidly hydrolyzed to p-hydroxybenzoic acid (PHBA), conjugated, and excreted primarily in the urine.[1][2] There is no evidence of accumulation in the body.[1] Studies in rats have shown that after oral or subcutaneous administration, over 70% of the dose is excreted in the urine within 24 hours, with less than 4% found in feces and about 2% retained in tissues.[3] Dermal absorption is comparatively lower.[3]

Acute Toxicity

Acute toxicity studies in various animal models indicate that methylparaben has a low order of acute toxicity by oral and parenteral routes of administration.[1][2]

Table 1: Acute Toxicity of Methylparaben

| Species | Route of Administration | LD50 | Reference |

| Rat (Wistar) | Oral | >3,100 mg/kg bw | [4] |

| Rat (SD) | Oral | >5,000 mg/kg bw | [4] |

| Mouse (ICR) | Oral | >5,600 mg/kg bw | [4] |

| Guinea Pig | Oral | 3,000 mg/kg bw | [4] |

| Rabbit | Oral | >2,000 mg/kg bw | [4] |

| Dog | Oral | >2,000 mg/kg bw | [4] |

Genotoxicity

Numerous genotoxicity studies have been conducted on methylparaben, with the majority indicating a lack of mutagenic or genotoxic potential.[5] However, some in vitro studies have shown evidence of chromosomal aberrations at high concentrations.

Table 2: Genotoxicity Studies of Methylparaben

| Assay | Test System | Concentration/Dose | Result | Reference |

| Ames Test | Salmonella typhimurium strains | Not specified | Non-mutagenic | [5] |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Not specified | Increased aberrations | [5] |

| Dominant Lethal Assay | Not specified | Not specified | Non-mutagenic | [5] |

| Host-Mediated Assay | Not specified | Not specified | Non-mutagenic | [5] |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6]

Objective: To determine if methylparaben can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7]

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine are used.[8] These strains contain different mutations in the histidine operon.[8]

-

Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation in mammals.[8]

-

Exposure: The bacterial strains are exposed to various concentrations of methylparaben in a minimal agar (B569324) medium lacking histidine.[7] A positive control (a known mutagen) and a negative control (vehicle) are included.[8]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[8]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

Carcinogenicity

Long-term carcinogenicity studies in animals have generally not shown a carcinogenic potential for methylparaben.

Table 3: Carcinogenicity Studies of Methylparaben

| Species | Route of Administration | Dosing Regimen | Result | Reference |

| Mouse | Subcutaneous injection | 2.5 mg/mouse, twice weekly for up to 7 months | Non-carcinogenic | [9] |

| Rat (Fischer 344) | Subcutaneous injection | 0.6, 1.1, 2.2, or 3.5 mg/kg, twice weekly for 52 weeks | Non-carcinogenic | [9] |

| Rat (Fischer 344) | Intravaginal | Not specified | Non-carcinogenic | [5] |

| Rat | Diet | 4% in diet for 9 days | No effect on prefundic region of the stomach | [9] |

Experimental Protocol: Rodent Carcinogenicity Study

Objective: To evaluate the carcinogenic potential of methylparaben following long-term administration to rodents.

Methodology:

-

Test Animals: Typically, rats and mice of both sexes are used.

-

Dose Selection: Multiple dose levels are selected based on results from subchronic toxicity studies, with the highest dose aiming to be a maximum tolerated dose (MTD). A control group receives the vehicle only.

-

Administration: The test substance is administered for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats) via the intended route of human exposure (e.g., oral gavage, in feed).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues and organs are examined macroscopically and microscopically for evidence of neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

Methylparaben has been extensively studied for its potential effects on reproduction and development. The majority of studies indicate that it is not a reproductive or developmental toxicant at relevant exposure levels.

Table 4: Reproductive and Developmental Toxicity of Methylparaben

| Study Type | Species | Dose Levels | Key Findings | Reference |

| Prenatal Developmental Toxicity (OECD 414) | Rat | Up to 550 mg/kg bw/day | No developmental effects | [10] |

| Prenatal Developmental Toxicity (OECD 414) | Rabbit | Up to 300 mg/kg bw/day | No developmental toxicity | [11] |

| Reproductive Toxicity | Rat | Up to 1000 mg/kg bw/day | No adverse testicular effects | [12] |

| Uterotrophic Assay | Rat/Mouse | Not specified | Negative | [13] |

Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[14][15]

Objective: To evaluate the developmental toxicity of methylparaben in a rodent or non-rodent species.[16]

Methodology:

-

Test Animals: Pregnant female rats or rabbits are typically used.[17]

-

Dosing Period: The test substance is administered daily from implantation to the day before scheduled necropsy.[17]

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not mortality.[17]

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[17]

-

Data Analysis: Fetal parameters in the treated groups are compared to the control group.

Endocrine Disruption

Methylparaben has been investigated for its potential to interact with the endocrine system, particularly for its weak estrogenic activity. In vitro studies have shown that methylparaben can bind to estrogen receptors, but with a much lower affinity than estradiol.[18] In vivo assays, such as the uterotrophic assay, have generally been negative for methylparaben.[13]

Signaling Pathway: Estrogenic Activity of Methylparaben

Methylparaben can weakly mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ). This binding can potentially lead to the activation of estrogen-responsive genes.

Dermal Toxicity and Sensitization

Methylparaben is considered to be practically non-irritating and non-sensitizing to human skin at concentrations used in cosmetic products.[5] However, allergic contact dermatitis has been reported, primarily in individuals with compromised skin.[1]

Experimental Protocol: Local Lymph Node Assay (LLNA)

The LLNA is a method for identifying potential skin sensitizers.[19]

Objective: To determine the skin sensitization potential of methylparaben.[20]

Methodology:

-

Test Animals: Typically, female CBA/Ca or CBA/J mice are used.[21]

-

Application: Various concentrations of the test substance are applied to the dorsum of the ears for three consecutive days.[19] A vehicle control and a positive control are included.[21]

-

Proliferation Measurement: On day 6, a radiolabeled nucleotide (e.g., ³H-methyl thymidine) is injected intravenously.[21] After a few hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.[22]

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the treated groups by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result.[20]

Mitochondrial Dysfunction

Some in vitro studies have suggested that parabens may induce mitochondrial dysfunction, potentially through the uncoupling of oxidative phosphorylation and depletion of cellular ATP.[1][2] This can lead to increased production of reactive oxygen species (ROS) and cellular stress.[23][24]

Signaling Pathway: Methylparaben-Induced Mitochondrial Dysfunction

Conclusion

Based on a comprehensive review of the available toxicological data, methylparaben is considered to have a low toxicity profile. It is not acutely toxic, and the weight of evidence suggests it is not genotoxic or carcinogenic. While some in vitro studies have indicated potential for endocrine disruption and mitochondrial dysfunction, in vivo studies in animals have not demonstrated adverse reproductive or developmental effects at relevant exposure levels. Dermal irritation and sensitization are rare in the general population. The established No-Observed-Adverse-Effect Levels (NOAELs) from animal studies are significantly higher than the levels of exposure from consumer products.[1][10][13]

References

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. methyl paraben mp: Topics by Science.gov [science.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Methylparaben-induced regulation of estrogenic signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. health.ec.europa.eu [health.ec.europa.eu]

- 10. rivm.nl [rivm.nl]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. researchgate.net [researchgate.net]

- 19. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. ftp.cdc.gov [ftp.cdc.gov]

- 23. Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Endocrine Disruption Potential of Parabens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. However, a growing body of scientific evidence has raised concerns about their potential to act as endocrine-disrupting chemicals (EDCs).[1][2][3] This technical guide provides a comprehensive overview of the endocrine-disrupting potential of parabens, focusing on their interactions with estrogenic, androgenic, and thyroid pathways, as well as their effects on steroidogenesis. Detailed summaries of quantitative data from key in vitro and in vivo studies are presented in tabular format for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols for the principal assays used to evaluate the endocrine activity of parabens and includes visualizations of key signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction

Parabens, including common congeners such as methylparaben, ethylparaben (B1671687), propylparaben, and butylparaben (B1668127), are prevalent in a vast array of consumer products.[2] Their primary function is to prevent the growth of bacteria and fungi, thereby extending product shelf life.[2] Despite their long history of use and generally recognized as safe (GRAS) status for certain applications, their structural similarity to endogenous hormones has led to investigations into their potential to interfere with the endocrine system.[2] Endocrine disruptors are exogenous substances that can alter the function(s) of the endocrine system and consequently cause adverse health effects in an intact organism, or its progeny, or (sub)populations. The primary mechanisms of endocrine disruption by parabens include mimicking or antagonizing the action of natural hormones, altering hormone synthesis and metabolism, and modifying hormone receptor levels.[4][5] This guide aims to provide a detailed technical resource for professionals in research and drug development to understand and assess the endocrine-disrupting potential of this class of compounds.

Mechanisms of Endocrine Disruption

Parabens have been shown to interact with multiple components of the endocrine system. The most extensively studied effects are their estrogenic, anti-androgenic, and thyroid-disrupting activities, as well as their interference with steroidogenesis.

Estrogenic Activity

Parabens are known to possess weak estrogenic activity, meaning they can bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of the primary female sex hormone, 17β-estradiol (E2).[6][7][8][9] The estrogenic potency of parabens generally increases with the length and branching of the alkyl chain, with butylparaben and isobutylparaben exhibiting greater activity than methylparaben or ethylparaben.[4] This activity has been demonstrated in various in vitro assays, such as ligand binding to the estrogen receptor, proliferation of estrogen-dependent cell lines like MCF-7, and activation of estrogen-responsive reporter genes.[6][8][10] In vivo studies in rodents have also shown estrogenic effects, such as an increase in uterine weight (uterotrophic effect), although the potency is several orders of magnitude lower than that of E2.[6][8]

Anti-Androgenic Activity

Several parabens have been demonstrated to exhibit anti-androgenic properties, meaning they can interfere with the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][6] This can occur through competitive binding to the androgen receptor (AR), preventing the binding of endogenous androgens, or by inhibiting enzymes involved in androgen synthesis.[1][7] In vitro studies using reporter gene assays have shown that parabens can inhibit androgen-induced transcriptional activity.[1][6] For instance, methyl-, propyl-, and butylparaben have been shown to significantly inhibit the transcriptional activity of testosterone.[6]

Interference with Steroidogenesis

Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol. Some parabens have been found to interfere with this process.[5][11] The H295R in vitro steroidogenesis assay, which utilizes a human adrenal carcinoma cell line capable of producing a wide range of steroid hormones, has been employed to study these effects.[2][12][13][14][15] Studies have shown that certain parabens can alter the production of key steroid hormones, such as progesterone (B1679170) and testosterone.[11][16] For example, both ethylparaben and butylparaben have been observed to cause a significant increase in progesterone formation in the H295R assay.[11][16]

Thyroid Hormone Disruption

Emerging evidence suggests that parabens may also disrupt the thyroid hormone system.[1] The hypothalamic-pituitary-thyroid (HPT) axis regulates metabolism, growth, and development through the action of thyroid hormones. In vitro and in vivo studies have indicated that some parabens can act as weak thyroid hormone receptor agonists.[11][16] For example, in vitro, butylparaben has been shown to increase the proliferation of GH3 cells in the T-Screen assay, indicating a weak thyroid hormone receptor agonistic activity.[11][16]

Quantitative Data on Endocrine Disruption Potential

The following tables summarize quantitative data from various in vitro and in vivo studies on the endocrine-disrupting effects of different parabens.

Table 1: In Vitro Estrogenic Activity of Parabens

| Paraben | Assay Type | Cell Line/Receptor Source | Endpoint | Value | Reference |

| Methylparaben | Competitive ER Binding | Rat Uterine Cytosol | RBA (%) | 0.003 | [17][18][19][20] |

| Ethylparaben | Competitive ER Binding | Rat Uterine Cytosol | RBA (%) | 0.008 | [17][18][19][20] |

| Propylparaben | Competitive ER Binding | Rat Uterine Cytosol | RBA (%) | 0.024 | [17][18][19][20] |

| Butylparaben | Competitive ER Binding | Rat Uterine Cytosol | RBA (%) | 0.083 | [17][18][19][20] |

| Isobutylparaben | Competitive ER Binding | Rat Uterine Cytosol | RBA (%) | 0.102 | [17][18][19][20] |

| Isopropylparaben | Competitive ER Binding | Rat Uterine Cytosol | RBA (%) | 0.024 | [17][18][19][20] |

| Butylparaben | MCF-7 Proliferation | MCF-7 | EC50 | ~3 x 10-6 M | [4] |

| Isobutylparaben | MCF-7 Proliferation | MCF-7 | EC50 | ~2 x 10-6 M | [4] |

RBA: Relative Binding Affinity, calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. EC50: Half maximal effective concentration.

Table 2: In Vitro Anti-Androgenic Activity of Parabens

| Paraben | Assay Type | Cell Line | Endpoint | Value | Reference |

| Methylparaben | AR Transcriptional Activation | HEK293 | % Inhibition at 10 µM | 40% | [6] |

| Propylparaben | AR Transcriptional Activation | HEK293 | % Inhibition at 10 µM | 19% | [6] |

| Butylparaben | AR Transcriptional Activation | HEK293 | % Inhibition at 10 µM | 33% | [6] |

| Propylparaben | AR Competitive Binding | Recombinant Rat AR | IC50 | 9.7 x 10-4 M | [1] |

| Isobutylparaben | AR Transcriptional Activation | CHO-K1 (AR-EcoScreen) | Anti-androgenic activity | Yes | |

| n-Butylparaben | AR Transcriptional Activation | CHO-K1 (AR-EcoScreen) | Anti-androgenic activity | Yes | |

| Isopropylparaben | AR Transcriptional Activation | CHO-K1 (AR-EcoScreen) | Anti-androgenic activity | Yes | |

| n-Propylparaben | AR Transcriptional Activation | CHO-K1 (AR-EcoScreen) | Anti-androgenic activity | Yes |

IC50: Half maximal inhibitory concentration.

Table 3: In Vivo Effects of Parabens on Reproductive Endpoints

| Paraben | Species | Endpoint | Dose | Effect | Reference |

| Propylparaben | Rat (male) | Serum Testosterone | 1.00% in diet | Significant decrease | [21] |

| Propylparaben | Rat (male) | Daily Sperm Production | 0.01% in diet | Significant decrease | [21] |

| Butylparaben | Rat (male) | Serum Testosterone | 0.1% in diet | Significant decrease | [22] |

| Butylparaben | Rat (male) | Epididymal Sperm Reserve | 0.01% in diet | Significant decrease | [22] |

| Butylparaben | Mouse (female) | Uterine Weight | Up to 35 mg/animal | No effect | [23][24] |

| Propylparaben | Rat | Repeated-dose toxicity & DART | 1000 mg/kg bw/day | NOAEL | [9] |

| Methylparaben | Rat | Repeated-dose toxicity & DART | 1000 mg/kg bw/day | NOAEL | [9] |

DART: Developmental and Reproductive Toxicity. NOAEL: No-Observed-Adverse-Effect Level.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to assess the endocrine-disrupting potential of parabens.

In Vitro Assays

This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

-

Receptor Source: Rat uterine cytosol is a common source of estrogen receptors.[25]

-